molecular formula C22H21N3O3S B2759878 methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536706-08-8

methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No. B2759878
CAS RN: 536706-08-8
M. Wt: 407.49
InChI Key: KIULDWCOGPYPGF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidinone ring and an indole ring, both of which are common in many biologically active compounds . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy are commonly used to elucidate the structure of complex organic molecules .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. It has been synthesized and tested for its antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have exhibited inhibitory concentrations (IC50) in the low micromolar range against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines . The structure-activity relationship studies suggest that the quinoxaline ring present in the compound serves as a suitable scaffold carrying a peptidomimetic side chain, which could be crucial for its anticancer properties .

Enzyme Inhibition

The compound’s structural features, particularly the pyrimido[5,4-b]indol moiety, may allow it to act as an inhibitor for certain enzymes. This could be particularly relevant in the study of enzymes involved in cancer progression or other diseases. By binding to allosteric sites of enzymes, it could modulate their activity, which is a valuable trait in drug design and discovery .

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with biological targets. The compound can be used in computational studies to predict its binding affinity and mode of interaction with various proteins. This is crucial for the rational design of new therapeutics, where the compound could serve as a lead molecule for further optimization .

Chemotherapy Drug Development

Given its potential anticancer activity, this compound could be a candidate for the development of new chemotherapy drugs. Its ability to selectively target cancer cells while minimizing toxicity to normal cells is a significant advantage in chemotherapy drug development .

Biological Pathway Studies

The compound could be used to study biological pathways, such as the WNT/β-catenin pathway, which is known to regulate numerous cellular functions and is implicated in the development of cancer. By inhibiting specific proteins within these pathways, researchers can gain insights into their mechanisms and identify new therapeutic targets .

Biochemical Analysis

Compounds with similar structural features are often used in biochemical assays as substrates for enzyme-catalyzed reactions. They can produce detectable color reactions, which are useful for measuring enzyme activity and concentration. This compound could potentially be used in such assays, contributing to our understanding of enzyme kinetics and function .

Chemical Analysis

In spectrophotometry, compounds like this are used as indicators for the presence of certain ions. They can form colored complexes with ions such as iron, which can then be quantitatively analyzed. This compound’s unique structure may allow it to serve a similar role in chemical analysis .

Anti-HIV Research

Indole derivatives, which share structural similarities with the compound , have been studied for their potential as anti-HIV agents. By performing molecular docking studies, researchers can evaluate the efficacy of such compounds against HIV-1, which could lead to the development of new treatments for the disease .

Future Directions

Given the interesting structure of this compound, it could be a subject of future research. Studies could explore its synthesis, properties, and potential applications. For example, many compounds with pyrimidinone and indole rings have biological activity, suggesting this compound could be studied for potential medicinal uses .

properties

IUPAC Name

methyl 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-12-9-13(2)11-15(10-12)25-20(26)19-18(16-7-5-6-8-17(16)23-19)24-22(25)29-14(3)21(27)28-4/h5-11,14,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIULDWCOGPYPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

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